molecular formula C22H18O3 B14992317 11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

Cat. No.: B14992317
M. Wt: 330.4 g/mol
InChI Key: GAXOTFQMPVZJID-UHFFFAOYSA-N
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Description

11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one is a complex organic compound with the molecular formula C22H18O3.

Preparation Methods

The synthesis of 11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol.

Scientific Research Applications

11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its application .

Comparison with Similar Compounds

Similar compounds to 11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one include:

Properties

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

11-methyl-4-phenyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one

InChI

InChI=1S/C22H18O3/c1-13-21-17(15-9-5-6-10-19(15)24-21)11-18-16(12-20(23)25-22(13)18)14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3

InChI Key

GAXOTFQMPVZJID-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC4=C3CCCC4)C(=CC(=O)O2)C5=CC=CC=C5

Origin of Product

United States

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